Duralloy can be classified as a noble metal alloy, often containing elements such as gold, palladium, and silver. These metals are known for their excellent resistance to oxidation and corrosion, which is critical in the moist environment of the mouth. The specific composition of Duralloy may vary based on its intended application, but it typically includes a combination of these noble metals to enhance its properties.
The synthesis of Duralloy involves several methods, primarily focusing on the melting and casting processes. Common techniques include:
Technical parameters during synthesis include:
The molecular structure of Duralloy is characterized by a complex arrangement of atoms that contributes to its mechanical properties. The alloy typically exhibits a face-centered cubic (FCC) lattice structure, which is common among noble metal alloys. This structure provides high ductility and malleability.
Relevant data includes:
Duralloy undergoes various chemical reactions during its use and processing:
Key parameters include:
The mechanism of action for Duralloy in dental applications primarily revolves around its biocompatibility and mechanical properties:
Relevant analyses include:
Duralloy possesses several notable physical and chemical properties:
These properties make Duralloy an excellent choice for durable dental restorations.
Duralloy is widely used in various scientific and industrial applications:
Duralloy formulations emerged from targeted industrial needs unmet by conventional alloys. Duraloy Technologies pioneered several series beginning in the late 20th century, focusing on ethylene pyrolysis, reformer furnaces, and aerospace applications where standard steels succumbed to creep, carburization, or oxidation. The MO-RE® series exemplifies this evolution: Early MO-RE® 1 (HP+W modification) improved creep resistance up to 1149°C for furnace rolls, while MO-RE® 40MA incorporated microalloying with niobium, titanium, and rare earths to enhance carburization resistance beyond 1149°C [2]. Parallel developments by Hogen Industries yielded tungsten-copper composites (Duralloy H10W) for electrical discharge machining electrodes, leveraging tungsten’s erosion resistance (75% W) and copper’s conductivity (25% Cu) [3]. Academic research catalyzed innovations like TMA® 6350, an alumina-forming austenitic alloy co-developed with Oak Ridge National Laboratory, demonstrating exceptional oxidation resistance at 2050°F (1121°C) through protective aluminum oxide scale formation [2].
Duralloy systems occupy distinct niches in material taxonomy based on composition and service capabilities:
Table 1: Classification of Select Duralloy Alloys
Alloy | Base System | Key Additives | Temperature Limit | Primary Function |
---|---|---|---|---|
MO-RE® 40MA | Fe-34Cr-45Ni | Nb+Ti+RE | 2100°F (1149°C) | Carburization/Oxidation Resistance |
Supertherm® | Fe-25Cr-35Ni | 15Co+5W | 2300°F (1260°C) | Oxidation Resistance |
TMA® 4700 | Fe-25Cr-20Ni | W+Nb+Ti+RE (Modified HK) | 2000°F (1093°C) | Stress Rupture Strength |
Duralloy H10W | W-Cu Composite | 75W/25Cu | N/A | Electrical Conductivity/Wear |
Industrial adoption accelerated through proprietary solutions for energy and aerospace sectors:
Academic recognition includes multiple R&D 100 Awards for TMA® 4701 and Nickel Aluminide, validating their innovative microalloying approaches. Research continues to focus on computational alloy design to optimize high-temperature phase stability [2].
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